Delayed Therapeutic Window: 8-Hour Post-Ischemia Efficacy in Rat MCAO Model
TRC051384 hydrochloride demonstrates quantifiable efficacy when administered 8 hours post-ischemia onset, a time point at which rt-PA (the clinical standard of care) is contraindicated due to elevated hemorrhagic risk [1]. This 8-hour window represents a 2.7-fold extension over the 3-hour rt-PA window, directly addressing a major unmet need in stroke pharmacotherapy [1].
| Evidence Dimension | Post-ischemia therapeutic window with significant infarct reduction |
|---|---|
| Target Compound Data | 8 hours post-onset (87% reduction in penumbra recruited to infarct, 25% reduction in brain edema) |
| Comparator Or Baseline | rt-PA: 3-hour window (NINDS trial standard); extended window rt-PA (ECASS III): 4.5 hours with increased hemorrhagic risk |
| Quantified Difference | 8-hour window represents 2.7-fold extension over standard 3-hour rt-PA window |
| Conditions | Rat transient middle cerebral artery occlusion (MCAO) model, intraperitoneal administration every 2 hours for 48 hours starting at 8 hours post-ischemia onset |
Why This Matters
This extended therapeutic window directly addresses a procurement-relevant differentiator: TRC051384 hydrochloride enables experimental protocols investigating delayed neuroprotection that are not feasible with agents restricted to ≤4.5-hour windows.
- [1] Mohanan A, Deshpande S, Jamadarkhana P, et al. Delayed intervention in experimental stroke with TRC051384 – A small molecule HSP70 inducer. Neuropharmacology. 2011;60(6):991-999. View Source
